1-(2-Chlorophenylazo)-2-naphthol, also known as 1-[(2-chlorophenyl)diazenyl]naphthalen-2-ol, is an organic compound with the molecular formula C16H11ClN2O and a molecular weight of 282.72 g/mol. This compound features a naphthol structure, which is a hydroxyl derivative of naphthalene, and an azo group that connects a chlorophenyl moiety to the naphthol. It is typically available in high purity (around 95%) for research purposes and has applications in various fields, including dye chemistry and biological studies.
Compounds similar to 1-(2-Chlorophenylazo)-2-naphthol have shown various biological activities, including:
The synthesis of 1-(2-Chlorophenylazo)-2-naphthol can be achieved through several methods:
1-(2-Chlorophenylazo)-2-naphthol finds applications in several areas:
Interaction studies involving 1-(2-Chlorophenylazo)-2-naphthol focus on its biological activities and potential interactions with biomolecules. For instance:
Several compounds share structural similarities with 1-(2-Chlorophenylazo)-2-naphthol. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-Naphthol | Hydroxyl group on naphthalene | Basic structure without the azo group |
| 4-Chloroaniline | Aryl amine with chlorine | Used in diazonium salt formation |
| 1-(4-Chlorophenylazo)-naphthol | Azo compound with different aryl substituent | Similar dye applications but different properties |
| Beta-Naphthol | Another naphthol variant | Used extensively as a dye intermediate |
1-(2-Chlorophenylazo)-2-naphthol is unique due to its specific chlorinated aryl azo structure, which imparts distinct chemical reactivity and biological activity compared to its analogs.